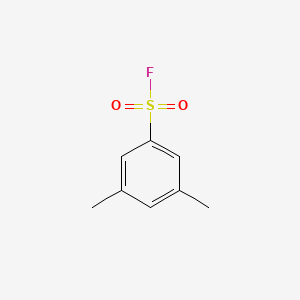

2-(Tiofen-2-il)nicotinaldehído

Descripción general

Descripción

Synthesis Analysis

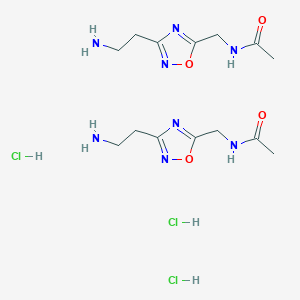

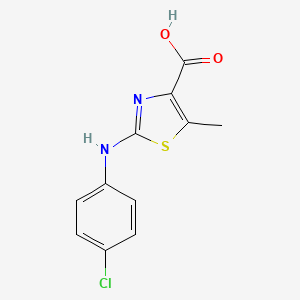

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is a two-step process. In this two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)nicotinaldehyde is based on structures generated from information available in ECHA’s databases . The crystal packing of I is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The compound exhibited moderate antioxidant activity .Aplicaciones Científicas De Investigación

Actividad Fungicida

Este compuesto sirve como un precursor significativo para la síntesis de fungicidas. Los derivados de 2-(Tiofen-2-il)nicotinaldehído han mostrado resultados prometedores en el control del crecimiento de hongos, que pueden optimizarse aún más para una mayor eficacia .

Agentes Anticancerígenos

Los derivados de tiofeno se utilizan como materias primas en la síntesis de agentes anticancerígenos. Los atributos estructurales del tiofeno permiten el desarrollo de compuestos con efectos terapéuticos potenciales contra el cáncer .

Agentes Antiateroscleróticos

Los derivados del compuesto también se utilizan en la síntesis de agentes que combaten la aterosclerosis, una condición caracterizada por el endurecimiento y estrechamiento de las arterias debido a la acumulación de placa .

Agentes Complejantes Metálicos

Estos derivados actúan como agentes complejantes metálicos, que tienen diversas aplicaciones, que incluyen, entre otras, la química medicinal y la ciencia de los materiales .

Desarrollo de Insecticidas

El marco estructural del tiofeno es ventajoso en el desarrollo de insecticidas, contribuyendo al control de plagas en las prácticas agrícolas .

Inhibidores Duales PI3Kα/mTOR

En la investigación del cáncer, los derivados de This compound se han utilizado para desarrollar nuevos inhibidores duales PI3Kα/mTOR, que son cruciales en las terapias contra el cáncer dirigidas .

Mecanismo De Acción

Safety and Hazards

The safety and hazards of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The hazard classification and labelling section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-thiophen-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLVFHRLCUOECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)